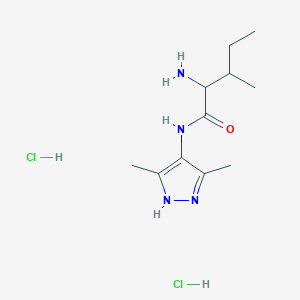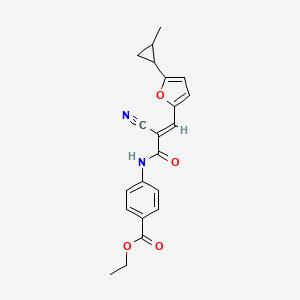
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidin-2-amine and piperidin-4-yl chloride.
Reaction Conditions: The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to 25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as HPLC and NMR spectroscopy, are employed to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrimidines with different functional groups.
Scientific Research Applications
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used in biological studies to understand the interactions of pyrimidines with biological macromolecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4,6-Dimethylpyrimidin-2-amine: Similar structure but lacks the piperidin-4-yl group.
N-(piperidin-4-yl)pyrimidin-2-amine: Similar structure but without the methyl groups at positions 4 and 6.
4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine: The dihydrochloride form of the compound.
Uniqueness: 4,6-Dimethyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific combination of the pyrimidine ring with the piperidin-4-yl group and the presence of methyl groups at positions 4 and 6. This combination of structural features gives the compound distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4,6-dimethyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-10-3-5-12-6-4-10;;/h7,10,12H,3-6H2,1-2H3,(H,13,14,15);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGGYXWDLFRBNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNCC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate](/img/structure/B2866487.png)

![Tert-butyl N-[2-hydroxy-3-(4-methylpiperidin-1-YL)propyl]carbamate](/img/structure/B2866491.png)
![2-chloro-N-methyl-N-({[2-(methylsulfanyl)phenyl]carbamoyl}methyl)acetamide](/img/structure/B2866492.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2866493.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2866495.png)

![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2866497.png)
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2866498.png)

![7-Bromo-4-chlorobenZofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)


